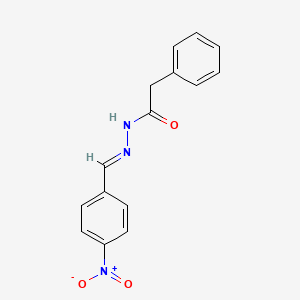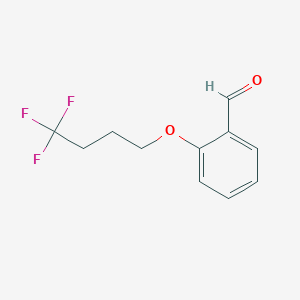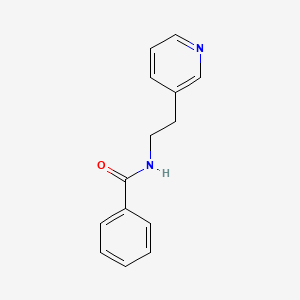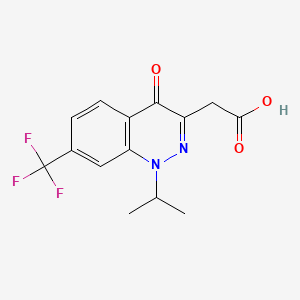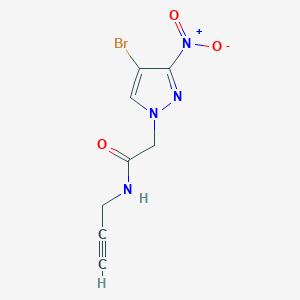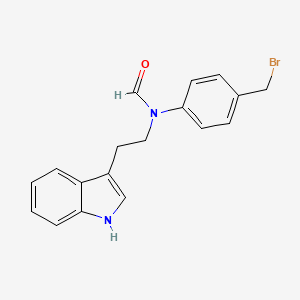![molecular formula C9H8ClNO3 B14906205 Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused furo-pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with suitable reagents to form the furo-pyridine ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce environmental impact . This method offers advantages such as reduced reaction times and lower energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization reactions can be performed to modify the fused ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The chlorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-chloroquinoline-3-carbaldehyde: Shares the chloro-substituted heterocyclic structure but differs in the ring system and functional groups.
4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones: Similar fused ring system but with different substituents and functional groups.
Uniqueness: Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate is unique due to its specific combination of a chloro-substituted furo-pyridine ring system and an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-13-9(12)6-2-5-3-14-4-7(5)11-8(6)10/h2H,3-4H2,1H3 |
Clé InChI |
KOJPURLLVJBVTA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C2COCC2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)
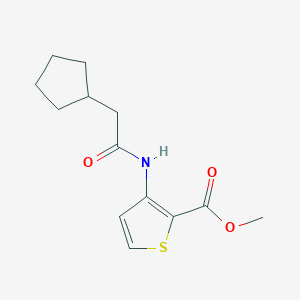
![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)

